molecular formula C15H13N3O2S2 B4270550 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4270550
M. Wt: 331.4 g/mol
InChI Key: KTTRPYWGKZXTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of benzothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonylation of 2,1,3-benzothiadiazole with a suitable sulfonyl chloride, followed by the cyclization with tetrahydroisoquinoline under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino-2-phenyl-N-pyridin-4-ylacetamide
  • 2-[(2,1,3-Benzothiadiazol-4-yl sulfonyl)amino]benzoate
  • (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic acid

Uniqueness

Compared to similar compounds, 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique structural features, which confer specific chemical and biological properties. Its tetrahydroisoquinoline moiety provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,14-7-3-6-13-15(14)17-21-16-13)18-9-8-11-4-1-2-5-12(11)10-18/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTRPYWGKZXTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

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